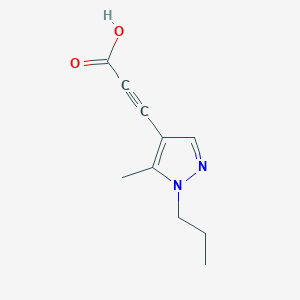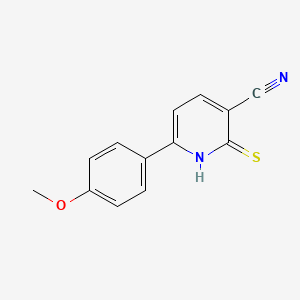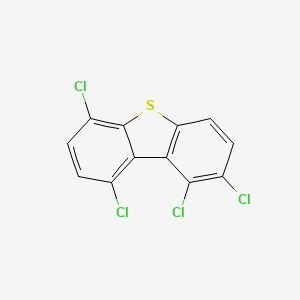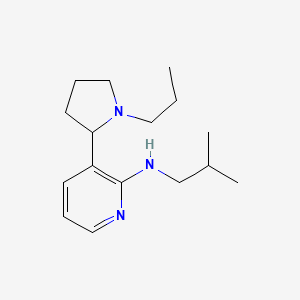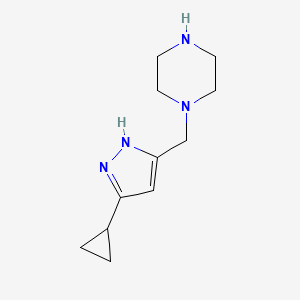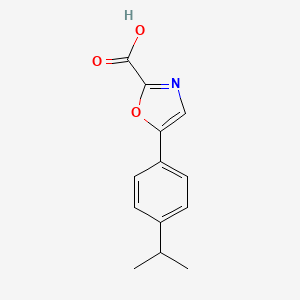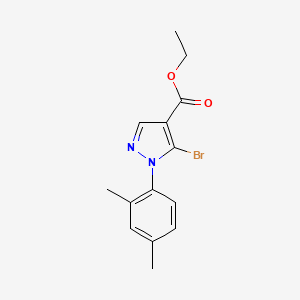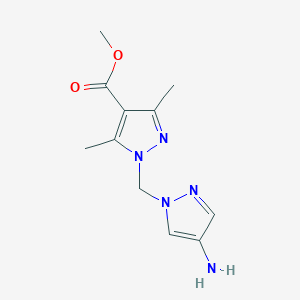
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-1H-pyrazole with methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylate: A related compound with similar structural features.
4-Amino-1H-pyrazole: Another related compound that shares the pyrazole ring structure.
Uniqueness
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N5O2 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
methyl 1-[(4-aminopyrazol-1-yl)methyl]-3,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H15N5O2/c1-7-10(11(17)18-3)8(2)16(14-7)6-15-5-9(12)4-13-15/h4-5H,6,12H2,1-3H3 |
Clé InChI |
ZHQKACIOFMYQKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CN2C=C(C=N2)N)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



